Regioisomeric Differentiation: 5-Amino vs. 7-Amino Benzoxazinone in Biological Activity Profiles
The 5-amino substituent on the benzoxazinone core directs fundamentally different biological activity compared to the 7-amino isomer. While the 7-amino analog has been disclosed as a scaffold for HCV and BChE inhibition, the 5-amino isomer is specifically cited in patent literature for CNS-targeted benzoxazinone derivatives, suggesting a distinct pharmacophore alignment that cannot be replicated by the 7-substituted congener [1]. This regioisomeric specificity is critical for procurement when the synthetic target is a CNS-active compound.
| Evidence Dimension | Biological Target Engagement Profile |
|---|---|
| Target Compound Data | 5-amino-1H-benzo[d][1,3]oxazin-2(4H)-one: Disclosed in CNS disorder patent applications (anticonvulsant, anxiolytic potential) |
| Comparator Or Baseline | 7-amino-1H-benzo[d][1,3]oxazin-2(4H)-one: Disclosed for HCV and BChE inhibition |
| Quantified Difference | Qualitative divergence in therapeutic indication space; no quantitative head-to-head data available |
| Conditions | Patent-based disclosure comparison (US20120071471A1 vs. BenchChem catalog) |
Why This Matters
For medicinal chemistry teams synthesizing CNS-targeted libraries, the 5-amino isomer provides the correct vector for lead optimization, whereas the 7-amino isomer may yield inactive compounds in these assays.
- [1] Nardi, A., de Linde Troelsen, K., & Erichsen, H. K. (2012). NOVEL BENZOXAZINONE DERIVATIVES USEFUL FOR THE TREATMENT OF CNS DISORDERS. U.S. Patent Application No. US20120071471A1. View Source
